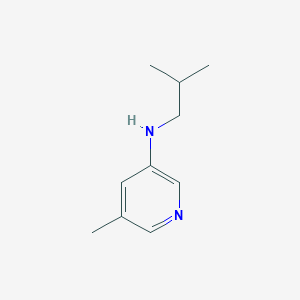![molecular formula C11H14BrNO2 B12079323 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
2-Bromo-5-[(oxan-4-yl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-[(oxan-4-yl)methoxy]pyridine is a heterocyclic organic compound featuring a bromine atom and a methoxy group attached to a pyridine ring The oxan-4-yl group is a tetrahydropyran moiety, which adds to the compound’s complexity and potential reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-bromo-5-hydroxypyridine and tetrahydropyranyl chloride.
Reaction Conditions: The hydroxyl group of 2-bromo-5-hydroxypyridine is first protected using a tetrahydropyranyl group under acidic conditions. This is followed by a nucleophilic substitution reaction where the protected hydroxyl group is replaced by a methoxy group.
Industrial Production Methods: Industrial synthesis may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Coupling Products: Biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential use in designing inhibitors for specific enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting neurological disorders.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can form hydrogen bonds or van der Waals interactions with active sites, altering the activity of the target molecule. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methoxypyridine: Lacks the tetrahydropyran moiety, making it less complex.
2-Bromo-4-methoxypyridine: Similar structure but different substitution pattern on the pyridine ring.
2-Bromo-5-hydroxypyridine: Precursor in the synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine.
Uniqueness
The presence of the tetrahydropyran moiety in this compound distinguishes it from other similar compounds, providing unique reactivity and potential applications in various fields. This structural feature can enhance its interaction with biological targets and improve its solubility and stability.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
2-bromo-5-(oxan-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H14BrNO2/c12-11-2-1-10(7-13-11)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2 |
Clave InChI |
BZENIEILVGVIMS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1COC2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
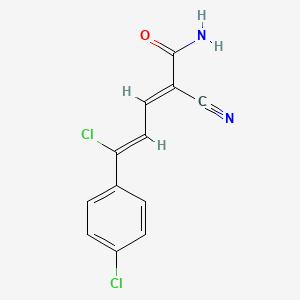
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)


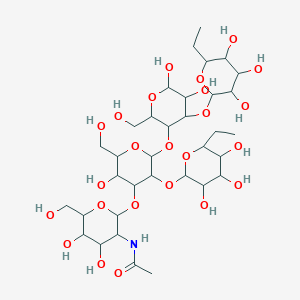
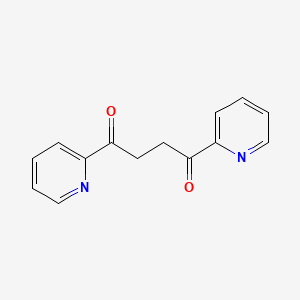
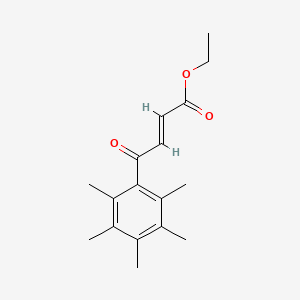
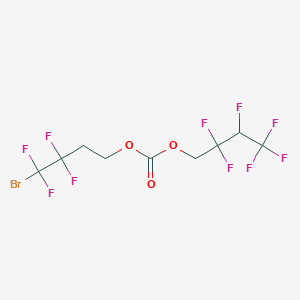
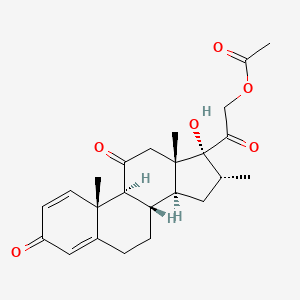
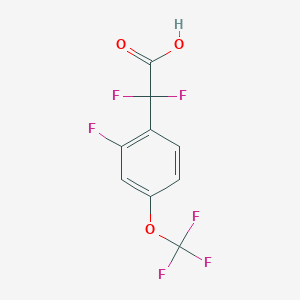
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
